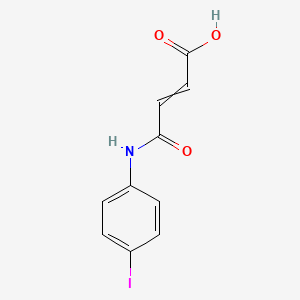

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid

Descripción

(E)-4-(4-Iodoanilino)-4-oxo-2-butenoic acid is a substituted butenoic acid derivative characterized by an α,β-unsaturated ketone system conjugated to a 4-iodoaniline moiety.

Propiedades

IUPAC Name |

4-(4-iodoanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVGHDGDESFZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid typically involves the reaction of 4-iodoaniline with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of 4-iodoaniline attacks the carbonyl carbon of maleic anhydride, followed by ring opening and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH₂).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Key Observations :

- Amide Side Chains : Benzylamide or phenylamide groups (e.g., compound 10) reduce polarity compared to the free acid, which may improve membrane permeability .

- Synthetic Yields : Yields for amide derivatives range from 31.4% to 78.1%, influenced by steric hindrance and electronic effects of substituents .

Physicochemical Properties

Melting Points and Solubility :

- The iodine atom in (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid likely increases melting point (mp) compared to non-halogenated analogs due to enhanced molecular symmetry and van der Waals interactions. For example: Compound 27 (4-methoxyphenyl derivative): mp 157–161°C . Compound 10 (4-isopropylphenyl derivative): mp 125–127°C .

- Halogenated analogs (e.g., PNU 157694 with 3,4-dichlorophenyl) exhibit higher lipophilicity (logP >2), favoring blood-brain barrier penetration .

Stereochemical Effects :

- (Z)-isomers, such as (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, show distinct NMR chemical shifts (e.g., δ 7.23–7.53 ppm for olefinic protons) compared to (E)-isomers due to differences in conjugation .

Antiproliferative Activity :

- (E)-4-aryl-4-oxo-2-butenoic acid amides demonstrate cytotoxicity against human cancer cells. For example: Compound 27 inhibits HeLa cells (cervix carcinoma) with IC₅₀ values in the low micromolar range . CLEFMA (4-oxo-piperidine derivative) shows anti-cancer activity via NF-κB pathway modulation .

Enzyme Inhibition :

- (E)-4-(3,4-Dichlorophenyl)-4-oxo-2-butenoic acid (PNU 157694) acts as a xanthine-3-hydroxylase inhibitor (Ki = 0.8 µM), relevant for neurodegenerative disease treatment .

- The iodine substituent in (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid may enhance target binding through halogen bonding in enzyme active sites.

Stability and Pharmacokinetics

- Stability : CLEFMA exhibits degradation under acidic conditions (t₁/₂ = 8.2 hours at pH 1.2), necessitating formulation strategies like hydrogel encapsulation .

- Metabolic Resistance : Bulky substituents (e.g., 5,6,7,8-tetrahydronaphthalenyl in compound 19) reduce oxidative metabolism, improving plasma half-life .

Actividad Biológica

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential antiproliferative properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 4-oxo-2-butenoic acid derivatives, characterized by the presence of an iodo-substituted aniline moiety. Its structure can be represented as follows:

This compound exhibits unique properties that contribute to its biological activity, including its ability to interact with cellular components and modulate various biochemical pathways.

Antiproliferative Activity

Research has demonstrated that derivatives of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid exhibit significant antiproliferative activity against various human tumor cell lines. A study reported the antiproliferative effects of a series of 4-aryl-4-oxo-2-butenoic acid amides, including those with an iodoaniline substituent, against HeLa, FemX, and K562 cell lines. The results indicated that these compounds displayed activity in the micromolar range, with some derivatives achieving submicromolar effectiveness .

Table 1: Antiproliferative Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | 2.9 | Tubulin assembly inhibition |

| 2 | FemX | 5.0 | Cell cycle arrest (G2/M phase) |

| 23 | K562 | 3.5 | Microtubule polymerization inhibition |

The primary mechanism through which (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid exerts its antiproliferative effects appears to involve the inhibition of tubulin assembly. This was evidenced by studies showing that certain derivatives could inhibit microtubule polymerization at concentrations below 20 μM . Additionally, cell cycle analysis revealed that these compounds could induce G2/M phase arrest in K562 cells, indicating their potential as antitumor agents.

Study on Tubulin Assembly Inhibition

A detailed investigation into the effects of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid derivatives on tubulin dynamics was conducted. The study found that compound 1 was the most potent inhibitor, with an IC50 value of 2.9 μM. This compound was shown to disrupt microtubule formation, leading to significant cytotoxicity in cancer cells .

Toxicity Assessment

In vivo toxicity studies indicated that certain derivatives had an oral LD50 of approximately 45 mg/kg in mice. This suggests a moderate safety profile, although further studies are necessary to fully understand the toxicological implications of long-term exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.